molecular formula C38H36N2O2 B14226008 2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol CAS No. 787621-11-8

2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol

Cat. No.: B14226008
CAS No.: 787621-11-8
M. Wt: 552.7 g/mol
InChI Key: GQVGRWBUSDUIHZ-UHFFFAOYSA-N
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Description

2-Methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol is a compound that combines the structural features of both 2-methylpyridine and 1,1,2,2-tetraphenylethane-1,2-diol

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetraphenylethane-1,2-diol can be synthesized through the photoreduction of benzophenone in the presence of isopropanol and a trace amount of acetic acid. The reaction is typically carried out under UV light, leading to the formation of the desired diol with high yield .

Industrial Production Methods

The industrial production of 1,1,2,2-tetraphenylethane-1,2-diol involves similar photoreduction processes, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetraphenylethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or quinones, while reduction results in alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its ability to form stable inclusion complexes and its versatile reactivity in various chemical reactions. Its structural features allow for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .

Properties

CAS No.

787621-11-8

Molecular Formula

C38H36N2O2

Molecular Weight

552.7 g/mol

IUPAC Name

2-methylpyridine;1,1,2,2-tetraphenylethane-1,2-diol

InChI

InChI=1S/C26H22O2.2C6H7N/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-6-4-2-3-5-7-6/h1-20,27-28H;2*2-5H,1H3

InChI Key

GQVGRWBUSDUIHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=N1.CC1=CC=CC=N1.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Origin of Product

United States

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